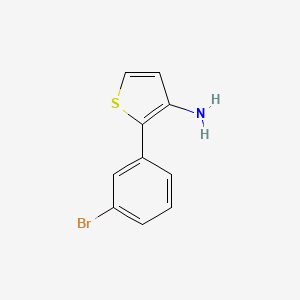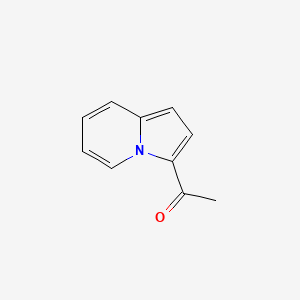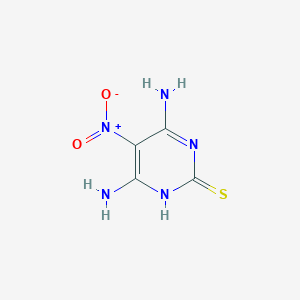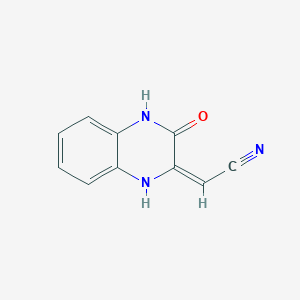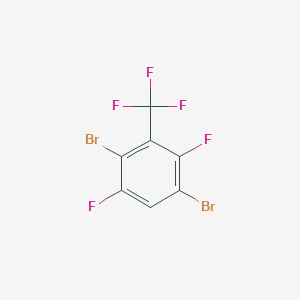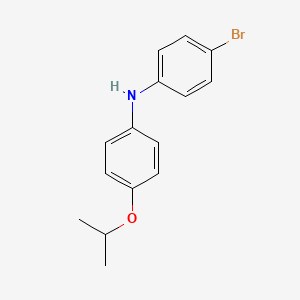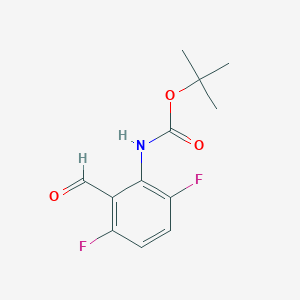
tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate: is an organic compound with significant interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a difluoro-substituted benzaldehyde, making it a versatile molecule for synthetic and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-difluorobenzaldehyde and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 3,6-difluorobenzaldehyde is reacted with tert-butyl carbamate under reflux conditions, facilitating the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3,6-difluoro-2-carboxyphenylcarbamate.
Reduction: 3,6-difluoro-2-hydroxymethylphenylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The formyl group can form Schiff bases with amines, which are useful in probing enzyme active sites.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mecanismo De Acción
The mechanism by which tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate exerts its effects depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the formyl group can react with amino groups in the enzyme’s active site, forming a covalent bond that inhibits enzyme activity. The difluoro groups may enhance binding affinity through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3,5-difluoro-2-formylphenyl)carbamate
- tert-Butyl (3,6-dichloro-2-formylphenyl)carbamate
- tert-Butyl (3,6-dimethyl-2-formylphenyl)carbamate
Uniqueness
tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H13F2NO3 |
|---|---|
Peso molecular |
257.23 g/mol |
Nombre IUPAC |
tert-butyl N-(3,6-difluoro-2-formylphenyl)carbamate |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-10-7(6-16)8(13)4-5-9(10)14/h4-6H,1-3H3,(H,15,17) |
Clave InChI |
NLMQDCJNWPZJPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1C=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


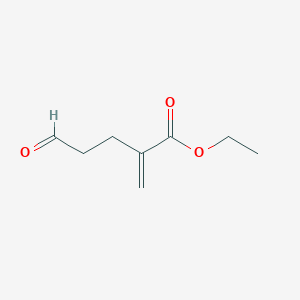
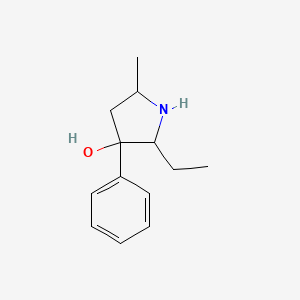
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)
![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)

